molecular formula C18H17N3O3S2 B4235809 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE

2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE

Cat. No.: B4235809
M. Wt: 387.5 g/mol
InChI Key: VRQVLNDFUWBOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE is a complex organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethoxyphenyl group and a phenylacetamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE typically involves multiple steps. One common method starts with the reaction of 3,5-dimethoxybenzoyl chloride with thiosemicarbazide to form the intermediate 3,5-dimethoxyphenyl-1,3,4-thiadiazole. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted phenylacetamide derivatives.

Scientific Research Applications

2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide
  • 2-[[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-2-thiazolylacetamide

Uniqueness

2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring, in particular, differentiates it from similar compounds with oxadiazole rings, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-23-14-8-12(9-15(10-14)24-2)17-20-21-18(26-17)25-11-16(22)19-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVLNDFUWBOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE
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2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE
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2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE
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2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE
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2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE
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2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}-N~1~-PHENYLACETAMIDE

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